Maduramicin Ammonium Salt
Overview
Description
Maduramicin Ammonium Salt is a potent ionophore antibiotic primarily used as an anticoccidial agent in veterinary medicine. It is particularly effective against Eimeria species, which cause coccidiosis in poultry. The compound is known for its high efficacy but also for its high toxicity, which limits its use to very low concentrations .
Preparation Methods
Maduramicin Ammonium Salt is synthesized from Maduramicin by taking advantage of the acidic carboxylic acid, which ionizes and readily forms a salt complex in Ammonium Hydroxide solutions . The preparation process can be optimized using techniques such as the high-shear ultrasound method and the Box–Behnken response surface technique . Industrial production methods often involve dissolving Maduramicin in various liquid lipids like castor oil, squalene, and oleic acid at 25°C .
Chemical Reactions Analysis
Maduramicin Ammonium Salt undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the ionophore’s structure, affecting its efficacy.
Reduction: This reaction is less common but can occur under specific conditions.
Substitution: Common reagents include Ammonium Hydroxide, which facilitates the formation of the ammonium salt.
The major products formed from these reactions are typically various ionophore complexes that retain the compound’s anticoccidial properties .
Scientific Research Applications
Maduramicin Ammonium Salt has a wide range of scientific research applications:
Chemistry: Used as a reference standard for analytical testing.
Biology: Studied for its effects on cellular processes and its ability to form complexes with cations.
Medicine: Primarily used in veterinary medicine to prevent and treat coccidiosis in poultry.
Industry: Employed in the formulation of animal feed additives to enhance growth and prevent disease.
Mechanism of Action
Maduramicin Ammonium Salt forms complexes with cations, particularly Sodium, Potassium, and Calcium. This promotes their transport across cell membranes, increasing osmotic pressure in the coccidia. This process inhibits mitochondrial functions such as substrate oxidation and ATP hydrolysis, eventually leading to cell death in the protozoa .
Comparison with Similar Compounds
Maduramicin Ammonium Salt is often compared to other ionophore antibiotics like Monensin, Salinomycin, and Narasin. While all these compounds share a similar mechanism of action, Maduramicin is unique due to its higher efficacy and toxicity . This makes it particularly potent but also necessitates careful handling and precise dosing.
Similar Compounds
- Monensin
- Salinomycin
- Narasin
Maduramicin’s unique properties make it a valuable tool in veterinary medicine, despite its high toxicity .
Properties
IUPAC Name |
azanium;2-[(2R,3S,4S,5R,6S)-6-[(1R)-1-[(2S,5R,7S,8R,9S)-2-[(5S)-5-[(3S,5R)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H80O17.H3N/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50;/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50);1H3/t23-,24+,25+,26+,27-,28-,29-,30-,31+,32-,33?,35+,36?,37-,38-,39-,40-,41-,42?,43-,44-,45-,46+,47+;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGJEAMPBSZCIF-PZQARBGFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)[O-])O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C.[NH4+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@](OC1[C@H]2C[C@@H](C(O2)[C@@]3(CCC(O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)[O-])O)C)OC)OC)C)O)C)C)O[C@@H]7C[C@@H]([C@H]([C@@H](O7)C)OC)OC)(C)O)C.[NH4+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H83NO17 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
934.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84878-61-5 | |
Record name | Maduramicin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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